molecular formula C29H31N3O4 B14955961 3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14955961
M. Wt: 485.6 g/mol
InChI Key: RSMREFBBHSRKAX-UHFFFAOYSA-N
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Description

3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes multiple methyl groups and a pyrazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the condensation of appropriate aldehydes with ammonia or primary amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a dihydropyridine core substituted with various functional groups. Its molecular formula is C23H30N2O4C_{23}H_{30}N_2O_4, and it exhibits significant lipophilicity due to the presence of multiple methyl and phenyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Viability Assays : The compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 0.19 to 2.78 µM, indicating potent activity compared to standard chemotherapeutic agents such as doxorubicin .
  • Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cells by increasing caspase-3/7 activity and arresting the cell cycle at the G1 phase . This suggests that it may act through pathways similar to those of established anticancer drugs.

Antioxidant Activity

The compound also demonstrated significant antioxidant activity. In vitro assays indicated that it effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant capacity was measured using DPPH and ABTS assays, with results showing a strong correlation between concentration and radical scavenging ability.

Case Studies

  • Study 1 : A study published in Molecular Pharmacology assessed the effects of this compound on human hepatocellular carcinoma cells. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Study 2 : Another investigation focused on its neuroprotective effects in models of neurodegenerative diseases. The compound was found to enhance neuronal survival under oxidative stress conditions, suggesting its potential use in treating conditions like Alzheimer's disease .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF-70.19Induces apoptosis via caspase activation
HCT-1160.78G1 phase arrest
Antioxidant--Radical scavenging ability
NeuroprotectiveNeuronal Cells-Enhances survival under oxidative stress

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H31N3O4/c1-16-13-17(2)23(18(3)14-16)27-22(15-32(31-27)21-11-9-8-10-12-21)26-24(28(33)35-6)19(4)30-20(5)25(26)29(34)36-7/h8-15,26,30H,1-7H3

InChI Key

RSMREFBBHSRKAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4)C

Origin of Product

United States

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